molecular formula C29H31N5O3 B2499226 N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1189691-04-0

N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2499226
CAS No.: 1189691-04-0
M. Wt: 497.599
InChI Key: UFJVASRCPWTBDC-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Biological Activity

N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the oxadiazole moiety is significant, as compounds containing this heterocycle have been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is often involved in biological interactions.
  • Oxadiazole Moiety : Known for its diverse biological properties, including anticancer and antimicrobial activities.
  • Ethoxyphenyl Group : This substituent may enhance lipophilicity and influence the compound's interaction with biological membranes.

Anticancer Activity

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For instance, a study highlighted that 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The compound this compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)20.5
A549 (Lung Cancer)18.3

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds featuring the oxadiazole ring have been shown to possess activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with oxadiazole moieties have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression.
  • Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis have been noted as key mechanisms for the antimicrobial activity observed.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Effects :
    • A study published in PubMed Central evaluated a series of oxadiazole derivatives and found that modifications to the piperidine core enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy :
    • Research conducted on a library of oxadiazole compounds demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-3-36-25-12-5-4-9-23(25)19-31-28(35)21-13-16-34(17-14-21)27-24(11-7-15-30-27)29-32-26(33-37-29)22-10-6-8-20(2)18-22/h4-12,15,18,21H,3,13-14,16-17,19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVASRCPWTBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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